6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a yellow crystalline solid.
- Solubility: It dissolves in ethanol, benzene, and dichloromethane but has low solubility in water.
- Natural Source: It can be extracted from certain plants and serves as a subject of natural product research.
6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: is an organic compound.
Preparation Methods
- A common synthetic route involves the Knoevenagel condensation reaction.
- Starting materials: Benzaldehyde and citric acid.
- Under alkaline conditions, heating leads to the target compound formation.
Chemical Reactions Analysis
Reactions: It may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Research on its pharmacological properties.
Mechanism of Action
- The compound’s effects likely involve specific molecular targets and pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Other isoquinoline derivatives, such as berberine or sanguinarine.
Remember that safety precautions should be followed when handling chemical substances
Properties
Molecular Formula |
C29H33N3O4 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[2-(4-methylanilino)-2-oxoethyl]-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H33N3O4/c1-20-9-11-24(12-10-20)31-28(33)19-32-18-23-17-27(36-3)26(35-2)16-22(23)15-25(32)29(34)30-14-13-21-7-5-4-6-8-21/h4-12,16-17,25H,13-15,18-19H2,1-3H3,(H,30,34)(H,31,33) |
InChI Key |
OMGQVHMEAJNHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CC3=CC(=C(C=C3CC2C(=O)NCCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.